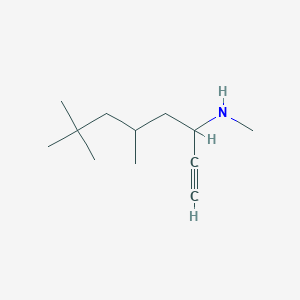
n,5,7,7-Tetramethyloct-1-yn-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5,7,7-Tetramethyloct-1-yn-3-amine: is an organic compound with the molecular formula C12H23N . It is a tertiary amine characterized by the presence of an alkyne group at the first carbon and methyl groups at the 5th and 7th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,5,7,7-Tetramethyloct-1-yn-3-amine typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by efficient purification processes such as distillation or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,5,7,7-Tetramethyloct-1-yn-3-amine can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted amines.
Applications De Recherche Scientifique
Chemistry: N,5,7,7-Tetramethyloct-1-yn-3-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism by which N,5,7,7-Tetramethyloct-1-yn-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings, which are important in drug design and development . The amine group can interact with biological targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
N,N-Dimethylethanamine: A tertiary amine with similar reactivity but lacking the alkyne group.
N,N-Dimethyl-1-propyn-3-amine: Similar structure but with fewer methyl groups.
N,N-Dimethyl-2-propyn-1-amine: Another alkyne-containing amine with different substitution patterns.
Uniqueness: N,5,7,7-Tetramethyloct-1-yn-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and an alkyne group makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
5413-17-2 |
|---|---|
Formule moléculaire |
C12H23N |
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
N,5,7,7-tetramethyloct-1-yn-3-amine |
InChI |
InChI=1S/C12H23N/c1-7-11(13-6)8-10(2)9-12(3,4)5/h1,10-11,13H,8-9H2,2-6H3 |
Clé InChI |
ADWZMUVGRLHOTD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C#C)NC)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


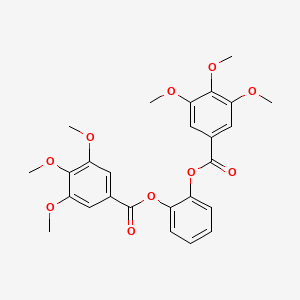
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

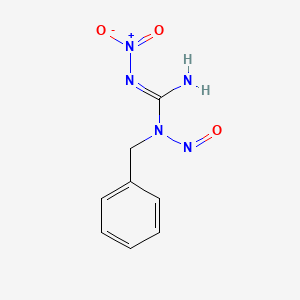

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
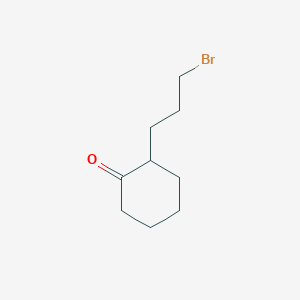
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
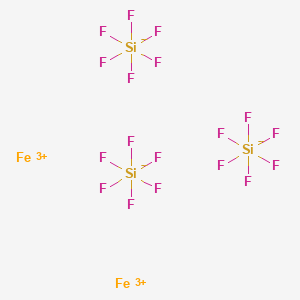
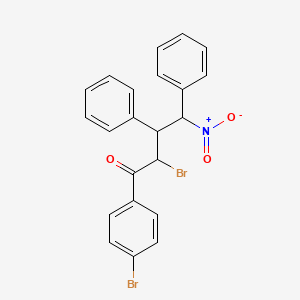

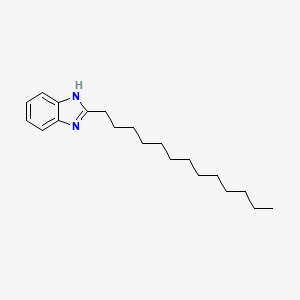
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
